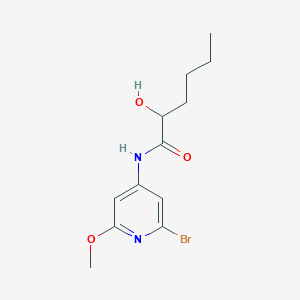
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol is an organic compound with the molecular formula C15H12Br2O2. This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine atoms at the 2 and 7 positions, as well as a hydroxyethyl group at the 9 position. It is often used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol typically involves the bromination of fluorene derivatives. One common method involves the reaction of fluorene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 7 positions. The resulting dibromo derivative is then subjected to further reactions to introduce the hydroxyethyl group at the 9 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2,7-Dibromo-9-(2-oxoethyl)fluoren-9-one.
Reduction: Formation of 2,7-Dihydro-9-(2-hydroxyethyl)fluoren-9-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dibromo-9-fluorenone: A similar compound with a carbonyl group instead of a hydroxyethyl group.
2,7-Dibromo-9,9-dimethylfluorene: A derivative with methyl groups at the 9 position.
2,7-Dibromo-9-phenylfluorene: A derivative with a phenyl group at the 9 position.
Uniqueness
2,7-Dibromo-9-(2-hydroxyethyl)fluoren-9-ol is unique due to the presence of both bromine atoms and a hydroxyethyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C15H12Br2O2 |
|---|---|
Molekulargewicht |
384.06 g/mol |
IUPAC-Name |
2,7-dibromo-9-(2-hydroxyethyl)fluoren-9-ol |
InChI |
InChI=1S/C15H12Br2O2/c16-9-1-3-11-12-4-2-10(17)8-14(12)15(19,5-6-18)13(11)7-9/h1-4,7-8,18-19H,5-6H2 |
InChI-Schlüssel |
OIHXTLFSBSQLSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


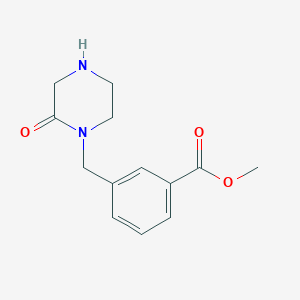
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)

![2-Phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one;hydrochloride](/img/structure/B13874628.png)
![Ethyl 2-[4-amino-2-(pyridin-3-ylsulfonylamino)phenoxy]acetate](/img/structure/B13874635.png)
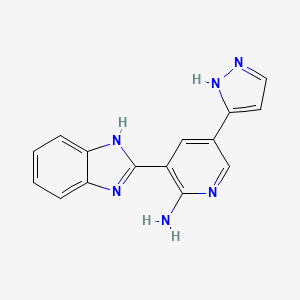
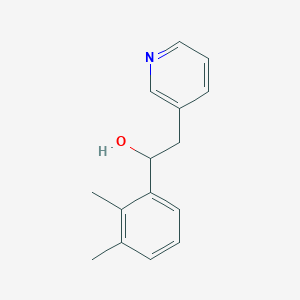
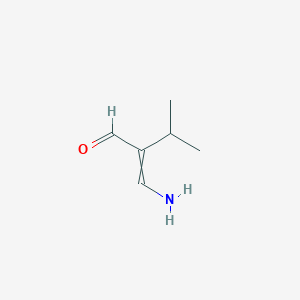
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine](/img/structure/B13874650.png)


![8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B13874664.png)

